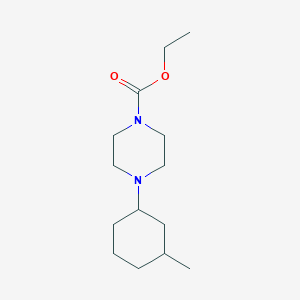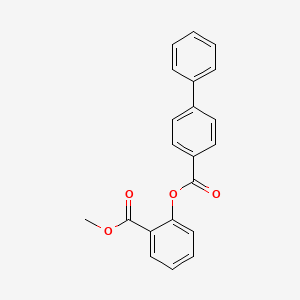![molecular formula C12H15F2NO2S B6017959 1-[(3,4-difluorophenyl)sulfonyl]azepane](/img/structure/B6017959.png)
1-[(3,4-difluorophenyl)sulfonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-difluorophenyl)sulfonyl]azepane, also known as DFP-azepane, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a member of the azepane family, which is known for its diverse pharmacological properties. DFP-azepane has been studied extensively for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. In
作用機序
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]azepane is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis. This compound has also been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating certain signaling pathways, such as the p53 pathway. This compound has also been shown to inhibit the activity of HDACs, which are involved in cancer cell growth and proliferation.
In diabetic animals, this compound improves glucose tolerance and insulin sensitivity by activating the AMPK pathway. This compound has also been shown to reduce inflammation in the brain, which is a hallmark of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 1-[(3,4-difluorophenyl)sulfonyl]azepane is its diverse pharmacological properties. This compound has been shown to have potential applications in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound is also relatively easy to synthesize, with a yield of around 50%.
However, there are also some limitations to using this compound in lab experiments. One limitation is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments. Another limitation is its relatively low solubility in water, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for research on 1-[(3,4-difluorophenyl)sulfonyl]azepane. One direction is to further explore its potential applications in treating cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its potential toxicity and optimize its chemical structure to minimize toxicity. Additionally, future research could focus on improving the solubility and bioavailability of this compound in vivo. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully understand its pharmacological properties.
合成法
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]azepane involves a series of chemical reactions. The starting material for the synthesis is 3,4-difluorobenzene, which is reacted with sodium hydride to form the corresponding phenylsulfone. The phenylsulfone is then reacted with azepane in the presence of a strong base to form this compound. The overall yield of the synthesis is around 50%, and the purity of the product can be achieved through column chromatography.
科学的研究の応用
1-[(3,4-difluorophenyl)sulfonyl]azepane has been studied extensively for its potential use in treating various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
In addition to cancer, this compound has also been studied for its potential use in treating diabetes. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in diabetic animals. This compound achieves this by activating certain signaling pathways that are involved in glucose metabolism.
This compound has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation in the brain, which are both hallmarks of neurodegenerative disorders.
特性
IUPAC Name |
1-(3,4-difluorophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c13-11-6-5-10(9-12(11)14)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXVUFMHKDUZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chloro-2-methylphenyl){1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017885.png)
![3-[(4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)carbonyl]pyridine](/img/structure/B6017893.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6017903.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6017910.png)


![3-fluoro-4-methoxy-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6017934.png)
![5-(2-fluorophenyl)-2-(3-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6017935.png)
![ethyl 3-benzyl-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B6017961.png)
![2-[2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6017974.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6017988.png)